

Unveiling the Selectivity of Pbrm1-BD2-IN-8: A Technical Guide

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-8*

Cat. No.: *B12395195*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Pbrm1-BD2-IN-8**, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers. Understanding the selectivity profile and the methodologies used to characterize this inhibitor is crucial for its application in research and as a potential therapeutic lead.

Core Data at a Glance: Binding Affinity and Inhibition

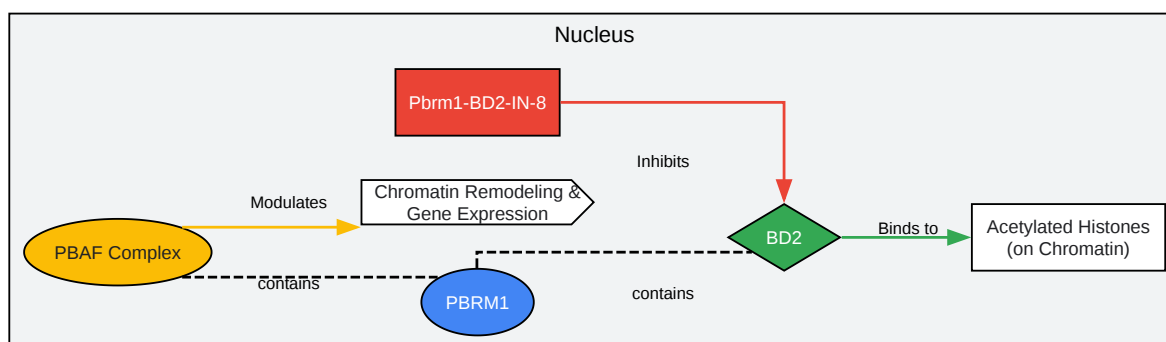
The following tables summarize the quantitative data for the binding affinity and inhibitory activity of **Pbrm1-BD2-IN-8** against PBRM1 bromodomains.

Binding Affinity (Kd) of Pbrm1-BD2-IN-8	
Target Bromodomain	Dissociation Constant (Kd) in μM
PBRM1-BD2	4.4[1][2][3]
PBRM1-BD5	25[1][2][3]

Inhibitory Potency (IC50) of Pbrm1-BD2-IN-8	
Target Bromodomain	IC50 in μM
PBRM1-BD2	0.16[1][2][3]

Signaling Pathway Context: The Role of PBRM1-BD2

PBRM1 is a critical component of the PBAF (Polybromo- and BRG1-associated factors) complex, a type of SWI/SNF chromatin remodeling complex. The second bromodomain of PBRM1 (PBRM1-BD2) plays a crucial role in tethering the PBAF complex to acetylated histones on chromatin, thereby influencing gene expression. Inhibition of PBRM1-BD2 by **Pbrm1-BD2-IN-8** is designed to disrupt this interaction and modulate the transcriptional programs regulated by the PBAF complex.



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PBRM1-BD2 interaction with chromatin and its inhibition.

Experimental Protocols: Methodologies for Selectivity Determination

The selectivity of **Pbrm1-BD2-IN-8** was established through a series of rigorous biophysical and biochemical assays. The detailed protocols for these key experiments are outlined below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed to determine the in vitro inhibitory potency (IC₅₀) of **Pbrm1-BD2-IN-8**.

- Principle: The assay measures the disruption of the interaction between biotinylated histone H3K14-acetylated peptide and His6-tagged PBRM1-BD2. The interaction brings streptavidin-coated donor beads and Ni²⁺-chelate acceptor beads into close proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.
- Protocol:
 - A solution of 200 nM His6-PBRM1-BD2 was incubated with varying concentrations of **Pbrm1-BD2-IN-8** for 30 minutes at room temperature in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20).
 - Biotinylated H3K14ac peptide was added to a final concentration of 200 nM, followed by incubation for another 30 minutes.
 - A mixture of streptavidin-donor and Ni²⁺-acceptor beads was added, and the plate was incubated in the dark for 1 hour.
 - The AlphaScreen signal was read on a plate reader.
 - IC₅₀ values were calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was used to measure the binding affinity (K_d) of **Pbrm1-BD2-IN-8** to PBRM1 bromodomains.

- Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.
- Protocol:
 - The PBRM1 bromodomain protein (typically 20-50 μM) was placed in the sample cell of the calorimeter.
 - **Pbrm1-BD2-IN-8** (typically 200-500 μM) was loaded into the injection syringe.
 - The inhibitor was titrated into the protein solution in a series of small injections.
 - The heat change after each injection was measured.
 - The resulting data were fitted to a binding model to determine the thermodynamic parameters, including the K_d .

Differential Scanning Fluorimetry (DSF)

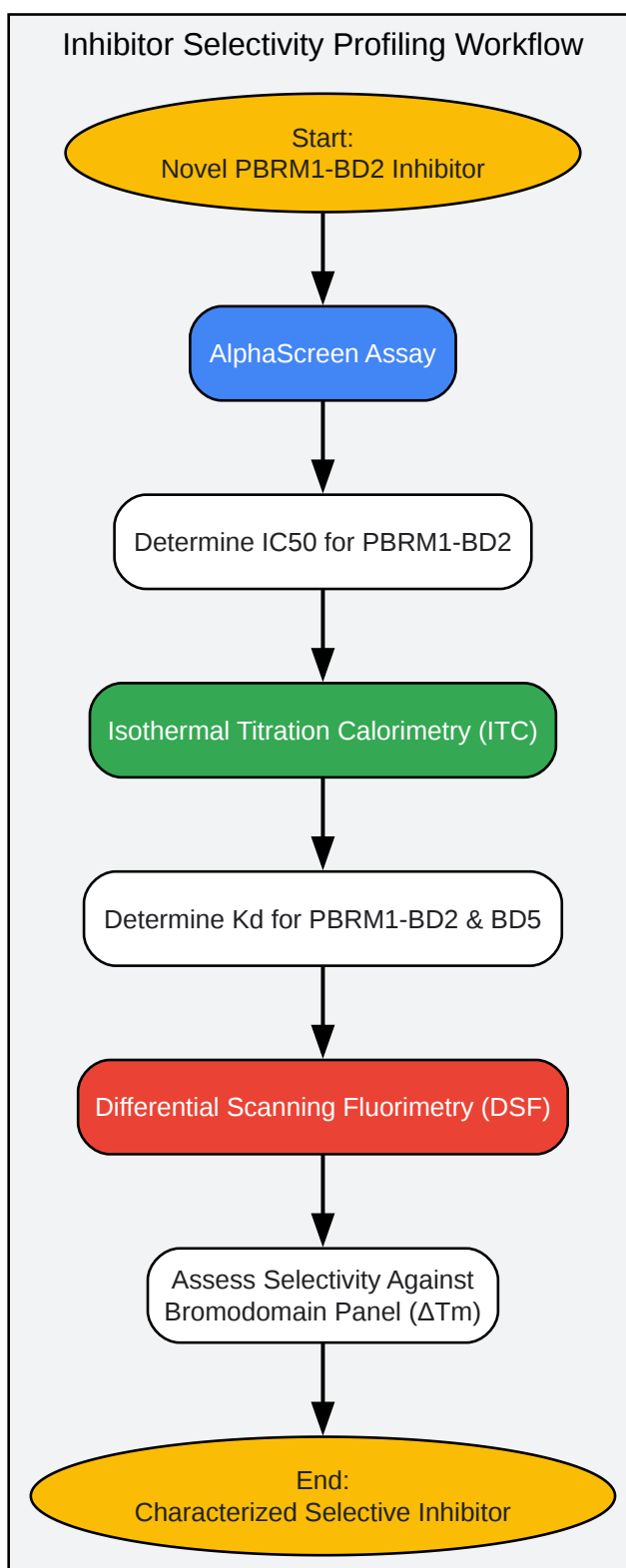
DSF was utilized to assess the broader selectivity profile of **Pbrm1-BD2-IN-8** against a panel of bromodomains.

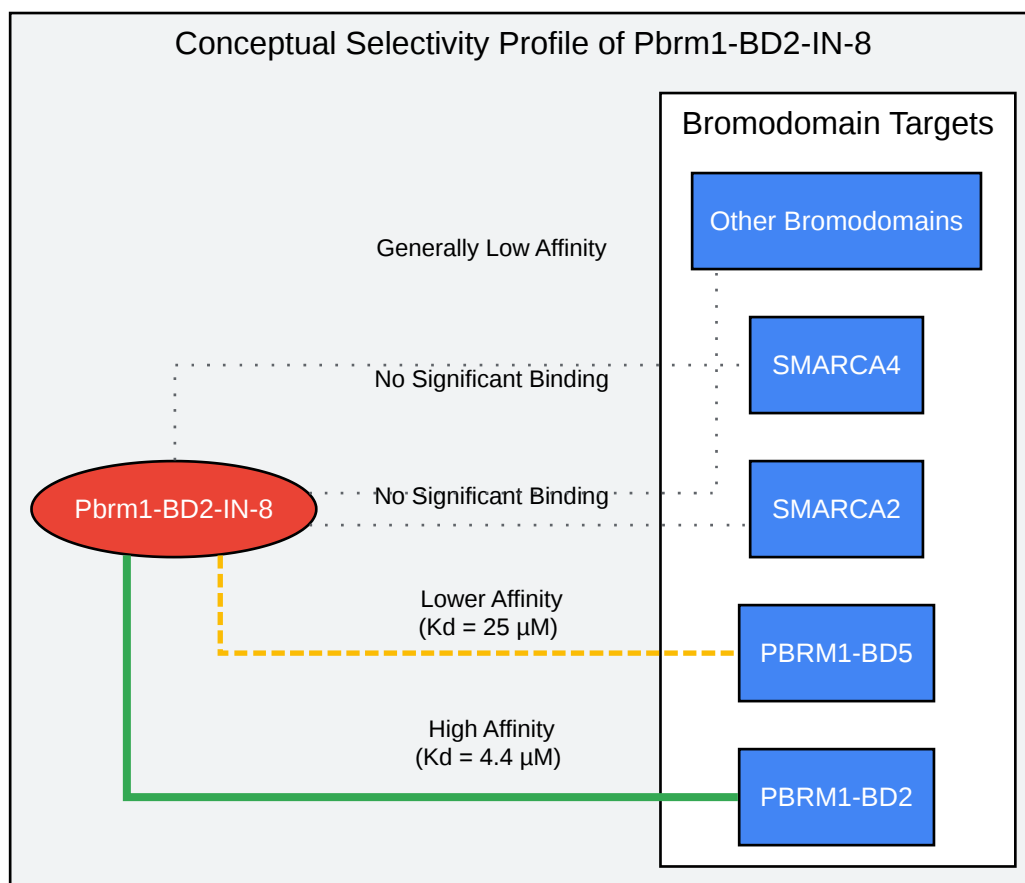
- Principle: This assay measures the change in the thermal denaturation temperature (T_m) of a protein upon ligand binding. A significant increase in T_m (a positive ΔT_m) indicates that the ligand stabilizes the protein, suggesting a binding interaction.
- Protocol:
 - A solution containing the bromodomain protein (2 μM) and a fluorescent dye (e.g., SYPRO Orange) was prepared in a 96-well plate.
 - **Pbrm1-BD2-IN-8** was added to a final concentration of 10 μM .

- The plate was heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.
- The fluorescence was monitored as a function of temperature.
- The melting temperature (T_m) was determined as the midpoint of the unfolding transition, and the thermal shift (ΔT_m) was calculated by subtracting the T_m of the protein alone from the T_m in the presence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the sequential workflow employed to characterize the selectivity of a novel PBRM1-BD2 inhibitor like **Pbrm1-BD2-IN-8**.





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